2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
Description
2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a boron-containing heterocyclic compound characterized by a fused thieno-diazaborinin scaffold. This structure incorporates a phenylsulfonyl group at position 2 and a hydroxyl group at position 1. These compounds are synthesized via boron-mediated cyclization reactions, often involving FeCl₃ or BBr₃ as catalysts .
Properties
Molecular Formula |
C11H9BN2O3S2 |
|---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-hydroxythieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C11H9BN2O3S2/c15-12-10-6-7-18-11(10)8-13-14(12)19(16,17)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
MLQVTSWSQGYFSS-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=NN1S(=O)(=O)C3=CC=CC=C3)SC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol typically involves the formation of the thieno[3,2-d][1,2,3]diazaborinin core followed by the introduction of the phenylsulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a diazaborine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic nature allows it to be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes or receptors through its sulfonyl and diazaborinin groups, potentially inhibiting or modulating their activity. The exact pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Derivatives
Key analogs differ in the sulfonyl substituent at position 2:
Table 1: Substituent Effects on Molecular Properties
Positional Isomerism and Boron Environment
- 4-Methyl derivative: 1-Hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine (C₆H₇BN₂OS, Mol. Wt. 182.01) has a methyl group at position 4, reducing steric hindrance compared to position 6 .
- Cyclopropyl-containing analog: 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one introduces a ketone group, altering electronic properties .
Key Observations :
Table 2: Anticancer Activity of Analogous Heterocycles
Biological Activity
2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a complex organoboron compound known for its diverse biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- CAS Number : 36335-78-1
- Molecular Formula : C₁₁H₉BN₂O₃S₂
- Molecular Weight : 292.13 g/mol
Biological Activity Overview
Research indicates that compounds similar to 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol exhibit significant biological activities, particularly in the context of anti-inflammatory and anticancer properties. The following sections detail specific findings regarding its biological activity.
Pharmacological Effects
-
Anti-inflammatory Activity
- Studies have shown that phenylsulfonyl derivatives can modulate the immune response by inhibiting pro-inflammatory cytokines. This suggests potential utility in treating autoimmune diseases.
- A related compound demonstrated effectiveness as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in Th17 cell regulation and associated with autoimmune conditions like rheumatoid arthritis and psoriasis .
-
Anticancer Properties
- Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the diazaborine moiety is believed to enhance these effects through multiple pathways, including cell cycle arrest and apoptosis induction.
- In vitro studies have indicated that these compounds can effectively target specific cancer cell lines, leading to reduced cell viability .
The mechanisms through which 2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : As noted earlier, RORγt modulation plays a significant role in its anti-inflammatory properties.
Case Studies
A few notable studies highlight the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
